Lipophilicity–Polarity Balance Differentiates Target from 6-Phenyl and 4-Methoxy Analogs
The target compound combines a moderate XLogP3 of 1.2 with an elevated topological polar surface area (TPSA) of 69.2 Ų, yielding a lipophilicity–polarity profile distinct from two common 6-arylpyridazin-3-ol comparators [1]. 6-Phenylpyridazin-3-ol exhibits nearly identical lipophilicity (XLogP3 1.3) but a substantially lower TPSA (41.5 Ų), while 6-(4-methoxyphenyl)pyridazin-3-ol shows both lower lipophilicity (ACD/LogP 0.90) and lower TPSA (~51 Ų) [2]. The higher TPSA of the target compound predicts improved aqueous solubility and a different passive membrane permeation profile, which is critical for cellular assay performance.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2; TPSA = 69.2 Ų |
| Comparator Or Baseline | 6-Phenylpyridazin-3-ol: XLogP3 = 1.3, TPSA = 41.5 Ų; 6-(4-Methoxyphenyl)pyridazin-3-ol: LogP ~0.90, TPSA ~51 Ų |
| Quantified Difference | TPSA increase of 17.2–27.7 Ų (42–67% relative) vs comparators; XLogP3 difference of −0.1 to +0.3 units. |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and ChemSpider/ACD Labs; values represent the neutral species in silico. |
Why This Matters
TP differences of this magnitude are sufficient to alter logD, solubility, and cell-permeability classification, making the target compound a distinct physicochemical tool for probing structure–property relationships.
- [1] PubChem CID 33676110. Computed properties for 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol. National Center for Biotechnology Information. View Source
- [2] PubChem CID 75106 for 6-phenylpyridazin-3-ol; ChemSpider CSID 2088584 for 6-(4-methoxyphenyl)pyridazin-3-ol (ACD/Labs data). View Source
